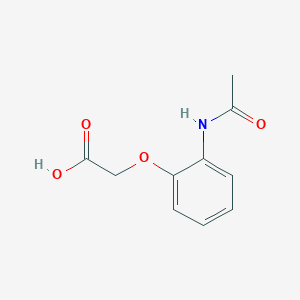

2-(2-Acetamidophenoxy)acetic acid

Übersicht

Beschreibung

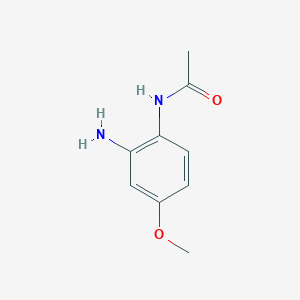

“2-(2-Acetamidophenoxy)acetic acid” is a chemical compound with the empirical formula C10H11NO4 . Its molecular weight is 209.20 .

Molecular Structure Analysis

The SMILES string representation of “this compound” is O=C(C)NC1=CC=CC=C1OCC(O)=O . This representation can be used to visualize the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Agents

Research has shown that derivatives of phenoxy acetic acid, which share a part of the molecular structure with 2-(2-Acetamidophenoxy)acetic acid, have been evaluated for their anti-mycobacterial activities. These compounds have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential applications in the development of new anti-tuberculosis therapeutics. Such studies highlight the importance of structural variations in the phenoxy acetic acid derivatives for biological activity, potentially offering a foundation for future research into related compounds like this compound for anti-mycobacterial applications (Yar et al., 2006).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols, which are structurally related to this compound, has been researched for the synthesis of intermediates in the production of pharmaceuticals. Specifically, N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was efficiently produced using acetylation techniques. This research not only provides insight into the synthetic pathways for creating valuable pharmaceutical intermediates but also underscores the versatility of acetylation reactions in modifying compounds with phenolic and acetic acid functionalities (Magadum & Yadav, 2018).

Biosynthesis and Catalytic Production

Another fascinating area of research involves the biosynthesis and whole-cell catalytic production of compounds related to this compound. A study demonstrated the construction of an artificial biosynthetic pathway in Escherichia coli for the production of 2-acetamidophenol, an aromatic compound with applications in agricultural and medical research. This approach not only provides a sustainable method for synthesizing such compounds but also opens up new avenues for the production of structurally related compounds through biotechnological means (Hou et al., 2021).

Environmental Applications

The degradation pathways and toxicity of acetaminophen and its by-products, including compounds related to this compound, have been studied in the context of water treatment. Such research is crucial for understanding the environmental impact of pharmaceutical compounds and developing effective methods for their removal from water sources. The identification of toxic by-products during the electrochemical treatment of acetaminophen emphasizes the need for comprehensive studies on the environmental fate of related compounds (Le et al., 2017).

Safety and Hazards

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. It’s reasonable to hypothesize that, like other acetamidophenoxy compounds, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Biochemische Analyse

Biochemical Properties

2-(2-Acetamidophenoxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. These interactions are crucial for regulating various biochemical processes, including gene expression and protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including alterations in liver and kidney function. Threshold effects have been observed, indicating that the compound’s impact on biochemical processes is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is metabolized primarily through acetylation and deacetylation reactions, which are catalyzed by acetyltransferases and deacetylases. These metabolic pathways influence the compound’s bioavailability and activity, affecting its overall biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the presence of acetyl groups can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Eigenschaften

IUPAC Name |

2-(2-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVGVSUKFCXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939261 | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1798-12-5 | |

| Record name | 2-[2-(Acetylamino)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC38179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)